5,7-Dimethyl-2-naphthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLJRJQJZLJULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54321-61-8 | |
| Record name | 5,7-dimethylnaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Chemical Reactivity and Transformations Involving 5,7 Dimethyl 2 Naphthol Frameworks
Elucidation of Reaction Pathways and Transition States
Understanding the detailed reaction pathways and the nature of transition states is fundamental to controlling chemical reactions involving the 5,7-dimethyl-2-naphthol core. Computational studies, such as Density Functional Theory (DFT), have been instrumental in mapping out the energetic landscapes of these transformations.
A notable example is the ortho-amination of 2-naphthols with N,N-disubstituted hydrazines. DFT calculations have been used to evaluate different possible pathways for the reaction of 2-naphthol (B1666908) with N-methyl-N-phenylhydrazine. researchgate.net Four distinct mechanisms were considered: two amination pathways involving the attack of the NH group at the C1 (α-position) and C3 (β-position) of the naphthol, and two rearrangement processes. The computational results indicated that the α-amination pathway has the lowest Gibbs free energy barrier, making it the most probable route. researchgate.net This pathway leads to the formation of 1-amino-2-naphthol derivatives and is in excellent agreement with experimental observations. researchgate.net
In the context of annulation reactions, the Lewis acid-catalyzed transformation of 2-naphthols with donor-acceptor (D-A) cyclobutanes proceeds through a defined pathway. The reaction is initiated by a Lewis acid-catalyzed ring-opening of the cyclobutane, which is followed by an intramolecular cyclization to yield naphthalene-fused oxepines. researchgate.net Similarly, Brønsted acid-catalyzed domino reactions of 2-naphthols with D-A cyclopropanes begin with the protonation of the cyclopropane's acceptor group. nih.govfrontiersin.org This initial step facilitates the ring-opening to form a key intermediate, which then drives the subsequent cyclization cascade. frontiersin.org
The formation of naphthopyrans via a one-pot, three-component reaction of a 2-naphthol, an aromatic aldehyde, and malononitrile is another well-studied pathway. scispace.com The mechanism, often catalyzed by acids or bases, typically involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 2-naphthol to the resulting α-cyanocinnamonitrile intermediate. The pathway concludes with an intramolecular cyclization and tautomerization to yield the final 4H-naphtho[2,1-b]pyran product. scispace.com
Role of Intermediates in Naphthol-Based Reactions
Chemical intermediates are transient species that are critical in defining the course and outcome of a reaction. In reactions involving the this compound framework, several key types of intermediates have been identified.
Arenium Ions (Carbocation Intermediates): In electrophilic aromatic substitution reactions, the attack of an electrophile on the naphthalene (B1677914) ring forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate dictates the position of substitution. For 2-naphthol, attack at the C1 position results in an arenium ion where the positive charge can be delocalized over two aromatic rings while preserving one intact benzene ring, which is energetically more favorable than the intermediate formed from attack at the C3 position. youtube.com
Cyclic Intermediates: The Brønsted acid-catalyzed reaction between D-A cyclopropanes and 2-naphthols proceeds through a distinct cyclopentane intermediate. After the initial ring-opening of the cyclopropane, an intermolecular aldol reaction occurs, generating a cyclopentane intermediate which then undergoes dehydration to form the final naphthalene-fused cyclopentane product. nih.govfrontiersin.org
Other Key Intermediates:
In the Bucherer reaction, a classic transformation of naphthols to naphthylamines, the reaction proceeds not through simple bisulfite addition compounds but via more complex intermediates like tetralonesulfonic acids and tetraloniminesulfonic acids. researchgate.net
In annulation reactions with D-A cyclobutanes, a ring-opened product is formed as an intermediate, which subsequently undergoes intramolecular cyclization. researchgate.net
The identification and study of these intermediates are crucial for optimizing reaction conditions and directing the synthesis toward desired products.
Free Radical Processes in the Chemistry of Naphthol Derivatives
Free radical reactions provide powerful methods for functionalizing aromatic cores like this compound. These processes often proceed under mild conditions and can lead to unique products not accessible through ionic pathways.
Photocatalytic C-H Amination: A modern approach for forming C-N bonds involves the photocatalytic C-H amination of arenes, including naphthalene derivatives. acs.orgacs.org This method utilizes aromatic N-heterocyclic radicals as key intermediates. The reaction is typically initiated by a single electron transfer (SET) from the photocatalyst to a pyridinium salt precursor, generating a nitrogen-centered radical. acs.orgacs.org This radical then adds to the electron-rich naphthalene ring, and subsequent oxidation and deprotonation yield the N-arylated product. The reaction's viability is often confirmed by radical scavenger experiments, where the presence of scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) inhibits the formation of the desired product. acs.org
Oxidative Coupling Reactions: The synthesis of 1,1'-bi-2-naphthols (BINOLs) from 2-naphthols can be achieved through enantioselective oxidative coupling catalyzed by chiral iron phosphate complexes. The proposed mechanism for this transformation involves an oxidative radical-anion coupling process. escholarship.org Another example is the aerobic oxidative cross-coupling of aminonaphthalenes with naphthols, where the proposed mechanism involves an outer-sphere oxidation of the aminonaphthalene to generate a radical cation, which is then attacked by the nucleophilic naphthol. nih.gov
Radical Formation via Photoredox Processes: Studies on related naphthalene derivatives, such as naphthalene diimides, have shown that UV irradiation can induce a one-electron reduction to form corresponding anion radicals. nih.gov This photogeneration of radicals is often accompanied by the formation of radicals from the solvent through electron or hydrogen atom abstraction. In the presence of oxygen, these reactions can generate superoxide (B77818). nih.gov Furthermore, the gas-phase reaction of naphthols with hydroxyl radicals (OH•) proceeds via the addition of the radical to the aromatic ring, forming benzocyclohexadienyl radical intermediates which undergo further transformations. acs.org
Table 1: Examples of Free Radical Processes Involving Naphthol and Naphthalene Derivatives
| Reaction Type | Radical Intermediate | Initiation Method | Key Findings |
| C-H Amination | N-Heterocyclic Radical | Photocatalysis (SET) | Proceeds via a radical pathway, confirmed by scavenger experiments. acs.org |
| Oxidative Coupling | Radical Cation / Radical Anion | Chemical Oxidation (Cr/Fe catalyst) | Proposed outer-sphere oxidation followed by nucleophilic attack. escholarship.orgnih.gov |
| Photoreduction | Anion Radical | UV Irradiation | One-electron reduction of the naphthalene core. nih.gov |
| Atmospheric Oxidation | Benzocyclohexadienyl Radical | Reaction with OH• | Major pathway in the gas-phase degradation of naphthols. acs.org |
Electrophilic and Nucleophilic Substitution Mechanisms on Naphthol Cores
The this compound ring system is susceptible to both electrophilic and nucleophilic substitution, with the regiochemical outcome dictated by the electronic nature of the ring and the reaction mechanism.
Electrophilic Substitution: The hydroxyl group at C2 and the methyl groups at C5 and C7 are all electron-donating and activating. They direct incoming electrophiles primarily to the ortho and para positions. For the hydroxyl group, the most activated position is C1 (ortho). Electrophilic attack at C1 is highly favored over attack at C3 because the resulting arenium ion intermediate is more stable. In the intermediate from C1 attack, a resonance structure can be drawn that preserves a complete benzene ring, which is energetically favorable. youtube.com Therefore, reactions like nitration, halogenation, and Friedel-Crafts acylation on the this compound framework are expected to occur predominantly at the C1 position. Aromatic N-heterocyclic radicals, which can be considered electrophilic in nature, also tend to react at the most electron-rich sites of the aromatic substrate. acs.org
Nucleophilic Substitution: While the electron-rich naphthalene core is generally resistant to direct nucleophilic aromatic substitution, 2-naphthols can act as potent nucleophiles themselves.
Michael Addition: In the synthesis of naphthopyrans, the naphthoxide ion (formed by deprotonation of the hydroxyl group) acts as a nucleophile in a Michael addition to an electron-deficient alkene, such as a benzylidenemalononitrile derivative. scispace.com
Ring-Opening Reactions: 2-Naphthols can participate as nucleophiles in the ring-opening of strained rings. For instance, in reactions with D-A cyclobutanes, the cyclization step involves a nucleophilic attack from the oxygen of the 2-naphthol. researchgate.net Similarly, the reaction with D-A cyclopropanes can be viewed as the nucleophilic naphthol attacking an electrophilic intermediate formed after the acid-catalyzed ring opening. nih.govfrontiersin.org
Bucherer Reaction: This reaction is a classic example where the naphthol ring undergoes nucleophilic substitution. It involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia (B1221849) or an amine. The mechanism is complex and involves the formation of intermediates such as tetralonesulfonic acids. researchgate.net
Cycloaddition and Annulation Reaction Mechanisms
Cycloaddition and annulation reactions are powerful strategies for constructing complex polycyclic systems from the this compound framework. These reactions often proceed through domino or cascade mechanisms, efficiently building molecular complexity.
[3+2] Cycloaddition: A Brønsted acid-catalyzed domino ring-opening/cyclization reaction has been developed between 2-naphthols and donor-acceptor (D-A) cyclopropanes. nih.govfrontiersin.org This formal [3+2] cycloaddition provides access to naphthalene-fused cyclopentanes.
Mechanism: The proposed mechanism starts with the protonation of the D-A cyclopropane by the acid catalyst (e.g., TfOH), which facilitates its ring-opening to form an allylic cation intermediate. The 2-naphthol then acts as a nucleophile, attacking this intermediate. A subsequent intramolecular aldol-type reaction generates a five-membered ring intermediate, which then dehydrates to afford the final product and regenerate the catalyst. nih.govfrontiersin.org
Annulation with D-A Cyclobutanes: A method for synthesizing naphthalene-fused oxepines involves the reaction of 2-naphthols with D-A cyclobutanes. researchgate.net
Mechanism: This two-step process begins with a Lewis acid-catalyzed reaction that opens the cyclobutane ring. The resulting ring-opened product then undergoes an intramolecular cyclization, mediated by a base and an electrophilic halogen source like N-Bromosuccinimide (NBS). The key cyclization step is a nucleophilic attack by the naphthol oxygen onto an electrophilic center in the side chain. researchgate.net
Cyclocondensation for Naphthopyrans: Naphthopyrans are commonly synthesized via a multi-component cyclocondensation reaction. scispace.com
Mechanism: This reaction involves 2-naphthol, an aldehyde, and an active methylene compound like malononitrile. The pathway typically proceeds through a Knoevenagel condensation, followed by a Michael addition of the 2-naphthol, and concludes with an intramolecular cyclization (annulation) to form the pyran ring. scispace.com
Regioselectivity and Stereoselectivity in Naphthol Derivative Reactions
Controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products) is paramount in organic synthesis.
Regioselectivity:
Electrophilic Substitution: As discussed in section 3.4, the regioselectivity of electrophilic attack on the 2-naphthol core is governed by the stability of the arenium ion intermediate, strongly favoring substitution at the C1 position. researchgate.netyoutube.com
Radical Amination: In photocatalytic C-H amination, good regioselectivity is often observed, with the incoming radical preferring the most electron-rich or sterically accessible positions on the aromatic ring. acs.org
Dependence on Reagents: In some cases, regioselectivity can be altered by changing the stoichiometry of the reagents. For example, the reaction of 2-naphthol ethers with 1,3,5-triazines can yield different regioisomers depending on the quantities of the reactants used. researchgate.net
Stereoselectivity:
Enantioselective Oxidative Coupling: The synthesis of axially chiral BINOLs from 2-naphthols is a prominent example of a stereoselective reaction. By using chiral catalysts, such as iron or copper complexes with chiral ligands, the oxidative coupling can be controlled to produce one enantiomer of the BINOL product in excess. escholarship.org The catalyst creates a chiral environment that favors one transition state over its mirror image.
Photocycloaddition: While not specific to this compound, studies on related intramolecular [2+2] photocycloaddition reactions show that the stereoselectivity is controlled by interactions in the transition state. rsc.org The design of the chiral photosensitizer is key to influencing the stereochemical outcome. rsc.org The development of bifunctional catalysts, such as those combining a thiourea and a tertiary amine, has enabled enantioselective Friedel-Crafts-type additions of 2-naphthol to keto esters, leading to optically active naphthopyran derivatives. scispace.com
Table 2: Summary of Selectivity in Naphthol Reactions
| Reaction Type | Selectivity | Controlling Factors |
| Electrophilic Aromatic Substitution | Regioselective (C1) | Stability of the arenium ion intermediate. youtube.com |
| Enantioselective Oxidative Coupling | Stereoselective | Chiral catalyst environment dictates the favored transition state. escholarship.org |
| [3+2] Cycloaddition | Regioselective | Nucleophilic attack site on the ring-opened cyclopropane intermediate. nih.govfrontiersin.org |
| Photocatalytic C-H Amination | Regioselective | Electronic properties and steric accessibility of C-H bonds. acs.org |
Advanced Spectroscopic and Structural Characterization of 5,7 Dimethyl 2 Naphthol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, providing granular information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 5,7-Dimethyl-2-naphthol is anticipated to exhibit distinct signals corresponding to its aromatic protons, the hydroxyl proton, and the protons of the two methyl groups. The aromatic protons would appear as a series of multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the naphthalene (B1677914) ring. The hydroxyl proton is expected to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two methyl groups at positions 5 and 7 would each give rise to a singlet, likely in the region of δ 2.2-2.5 ppm.
In the ¹³C NMR spectrum, this compound would display a total of 12 distinct signals, corresponding to the 10 carbons of the naphthalene core and the two methyl carbons. The carbon bearing the hydroxyl group (C-2) would be significantly deshielded, appearing at a chemical shift of approximately δ 150-155 ppm. The carbons attached to the methyl groups (C-5 and C-7) and the other quaternary carbons would also have characteristic chemical shifts. The methyl carbons themselves would resonate in the aliphatic region of the spectrum, typically around δ 20-25 ppm. For comparison, the assigned ¹³C NMR chemical shifts for the parent compound, 2-naphthol (B1666908), are well-documented. researchgate.net
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 7.6-7.8 | d |
| H-3 | 7.0-7.2 | d |
| H-4 | 7.2-7.4 | t |
| H-6 | 7.1-7.3 | s |
| H-8 | 7.5-7.7 | s |
| 5-CH₃ | 2.3-2.5 | s |
| 7-CH₃ | 2.3-2.5 | s |
| 2-OH | Variable | br s |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 118-120 |
| C-2 | 152-155 |
| C-3 | 109-111 |
| C-4 | 128-130 |
| C-4a | 134-136 |
| C-5 | 135-137 |
| C-6 | 126-128 |
| C-7 | 136-138 |
| C-8 | 124-126 |
| C-8a | 129-131 |
| 5-CH₃ | 21-23 |
| 7-CH₃ | 21-23 |
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial. Correlation Spectroscopy (COSY) is a homonuclear technique that reveals proton-proton (¹H-¹H) coupling networks. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, aiding in the assignment of the complex multiplets in the aromatic region.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D technique that correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl group in this compound. nih.govslideshare.net This coordination induces significant changes in the chemical shifts of nearby protons in the ¹H NMR spectrum, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion. slideshare.net By observing the induced shifts upon addition of an LSR like tris(dipivaloylmethanato)europium(III) [Eu(dpm)₃], it is possible to gain further structural information and resolve overlapping signals. nih.gov Chiral lanthanide shift reagents can be employed to distinguish between enantiomers if the molecule is chiral. slideshare.net
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. masterorganicchemistry.com The IR spectrum of this compound is expected to show several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region. The C-O stretching vibration of the naphthol would likely be observed in the 1200-1260 cm⁻¹ range. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the naphthalene ring. For 2-naphthol, characteristic out-of-plane C-H bending bands are observed at 844, 814, and 742 cm⁻¹. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| Aromatic C=C Stretch | 1500-1600 | Medium to Strong |
| C-O Stretch | 1200-1260 | Strong |
| C-H Out-of-plane Bend | 700-900 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation pattern. For this compound (C₁₂H₁₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.22 g/mol ). The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) to form a stable ion, and potentially the loss of a hydrogen atom ([M-1]⁺). Further fragmentation of the naphthalene ring system could also be observed. The mass spectrum of the related compound 2,7-dimethylnaphthalene (B47183) shows a strong molecular ion peak, which is characteristic of aromatic compounds. nist.gov
Electronic Absorption and Emission Spectroscopy (UV/Vis) for Electronic Structure Probing
Ultraviolet-Visible (UV/Vis) spectroscopy provides insights into the electronic transitions within a molecule. researchgate.net The UV/Vis spectrum of this compound, like other naphthalene derivatives, is expected to show characteristic absorption bands arising from π→π* transitions within the aromatic system. Naphthalene itself exhibits absorption maxima around 220, 275, and 312 nm. The presence of the hydroxyl and dimethyl substituents on the naphthalene ring in this compound would be expected to cause a bathochromic (red) shift of these absorption bands. For instance, the UV-vis spectrum of a naphthalene derivative, 4-methoxy-1-naphthol, shows an absorption maximum at a longer wavelength compared to unsubstituted naphthalene. rsc.org
Table 4: Predicted UV/Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Predicted λₘₐₓ (nm) |
| ¹Lₐ ← ¹A | ~230 |
| ¹Lₑ ← ¹A | ~280 |
| ¹Bₑ ← ¹A | ~320 |
Theoretical and Computational Chemistry Approaches to 5,7 Dimethyl 2 Naphthol Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to determining the electronic structure and predicting the physicochemical properties of 5,7-dimethyl-2-naphthol. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy levels.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For systems like this compound, DFT is widely applied to determine a variety of molecular properties.
Applications of DFT for this system would typically involve:
Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.
Electronic Properties: Determining total energies, electronic states, dipole moments, and polarizability.
Reactivity Descriptors: Calculating ionization potentials, electron affinities, chemical potential, and global hardness and softness, which help in understanding the molecule's kinetic stability and reactivity.
Studies on related naphthalene (B1677914) derivatives, such as diaminonaphthalenes, have utilized DFT with the B3LYP functional and a 6-31G(d,p) basis set to investigate how the position of substituent groups affects electronic and structural properties. doaj.org Such calculations for this compound would reveal the influence of the methyl and hydroxyl groups on the naphthalene core. The presence of electron-donating groups like these is generally shown to decrease the energy gap, facilitating easier oxidation. doaj.org
Table 1: Representative Molecular Properties Calculable by DFT
| Property | Description | Typical Computational Method |
| Optimized Geometry | The lowest energy conformation of the molecule, defining bond lengths and angles. | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Total Energy | The total electronic energy of the molecule in its ground state. | DFT, ab initio methods |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | DFT |
| Ionization Potential | The energy required to remove an electron from the molecule. | DFT (using HOMO energy) |
| Electron Affinity | The energy released when an electron is added to the molecule. | DFT (using LUMO energy) |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com
Key insights from MO theory for this compound include:
HOMO and LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. worldwidejournals.com The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. For naphthalene derivatives, the HOMO and LUMO are typically distributed across the conjugated π-system of the rings. worldwidejournals.comresearchgate.net
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and electrical transport properties of a molecule. worldwidejournals.com A smaller gap suggests that the molecule is more easily excitable and generally more reactive. DFT calculations on naphthalene have determined its HOMO-LUMO gap to be approximately 4.75 eV. researchgate.net The presence of the electron-donating hydroxyl and methyl groups on the this compound structure is expected to raise the HOMO energy and lower the LUMO energy, resulting in a smaller energy gap compared to the parent naphthalene.
Table 2: Frontier Orbital Energies in Naphthalene Systems (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Level |
| Naphthalene | -6.15 | -1.40 | 4.75 | B3LYP/6-31G(d) researchgate.net |
| Anthracene | -5.67 | -1.86 | 3.81 | B3LYP/6-31G(d) researchgate.net |
| 2-(naphthalen-2-yliminomethyl) phenol | - | - | 5.98 | B3LYP/6-311+G(d,p) worldwidejournals.com |
Reaction Mechanism Modeling and Transition State Theory (TST)
Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, the identification of intermediates, and the characterization of transition states.
For a molecule like this compound, mechanistic studies could explore reactions such as electrophilic aromatic substitution, oxidation of the hydroxyl group, or cycloaddition reactions. For instance, DFT studies on the reaction of 2-naphthol (B1666908) with N-methyl-N-phenyl-hydrazine have evaluated multiple possible pathways, including amination and rearrangement processes, by calculating the geometries of all stationary points (reactants, intermediates, transition states, and products). researchgate.net Similarly, the Brønsted acid-catalyzed [3+2] cycloaddition of 2-naphthols with donor-acceptor cyclopropanes has been mechanistically proposed through computational analysis of key intermediates. frontiersin.org
Prediction and Interpretation of Spectroscopic Data
Computational methods can accurately predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Spectroscopy: DFT calculations are routinely used to compute the harmonic vibrational frequencies of molecules. These theoretical frequencies correspond to the fundamental modes observed in Infrared (IR) and Raman spectra. Studies on 1,5- and 2,6-dimethylnaphthalene have successfully used the B3LYP/6-311+G** level of theory to evaluate vibrational frequencies and intensities, allowing for unambiguous assignments of all fundamental modes with the aid of normal coordinate analysis. openscienceonline.com
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-visible spectra. nih.gov TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and help assign electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic compounds like this compound. researchgate.net Such calculations are also crucial for understanding charge-transfer excitations. acs.org
Analysis of Reactivity and Selectivity via Computational Methods
Computational chemistry offers powerful descriptors for predicting where and how a molecule will react.
Frontier Molecular Orbitals (FMOs): As discussed in section 5.1.2, the distribution of the HOMO and LUMO indicates the most probable sites for electrophilic and nucleophilic attack, respectively. Electrons flow from the HOMO of the nucleophile to the LUMO of the electrophile. ossila.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. They reveal electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen of the hydroxyl group and the π-system of the rings would be expected to be regions of negative potential.
Shape Selectivity: In reactions like the alkylation of naphthalene, computational analysis can explain the observed product selectivity. DFT calculations have been used to analyze the shape-selectivity in the synthesis of 2,6-dimethylnaphthalene over ZSM-5 zeolites. scirp.org The analysis showed that the elliptical configuration of the 2,6-isomer fits better within the zeolite pores than other isomers, demonstrating how computational modeling can rationalize and predict selectivity in constrained environments. researchgate.net This type of analysis could be applied to predict the outcomes of reactions involving this compound.
Charge-Transfer Transitions and Photophysical Properties
The photophysical behavior of this compound, particularly its response to light absorption, can be explored through computational methods focusing on excited states and charge-transfer (CT) phenomena. A CT transition involves the transfer of significant electron density from a donor part of a molecule to an acceptor part upon photoexcitation. arxiv.org
In this compound, the electron-rich hydroxyl and methyl groups act as donors, while the naphthalene π-system acts as an acceptor. Computational investigations, primarily using TD-DFT, can characterize these intramolecular CT states. nih.gov
Key areas of investigation include:
Nature of Electronic Transitions: TD-DFT calculations can determine the character of an excited state, confirming whether it is a locally excited state or a CT state by analyzing the molecular orbitals involved in the transition. nih.govacs.org
Excited-State Properties: The change in dipole moment upon excitation is a strong indicator of a CT transition. acs.org Computational methods can calculate this change and other properties like excited-state lifetimes.
Intersystem Crossing and Fluorescence: The efficiency of photophysical processes like fluorescence versus intersystem crossing to a triplet state can be influenced by the nature of the excited states. While direct calculation is complex, insights can be gained by comparing the energies of singlet and triplet excited states. Studies on naphthalene-containing dyads have shown that CT intermediates can play a crucial role in the formation of triplet quartet states. acs.org The analysis of CT states is essential for understanding and designing molecules with specific luminescent or photochemical properties. nih.gov
Applications in Advanced Materials Science and Catalysis
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field where naphthalene-based structures are frequently employed due to their rigid shape and electron-rich π-systems. These features make them ideal candidates for building blocks in host-guest systems and self-assembling architectures. However, specific studies detailing the role of 5,7-Dimethyl-2-naphthol in these applications are not prominent in the current body of scientific literature. Research in this area tends to focus on other derivatives of naphthalene (B1677914) and naphthol.
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The naphthalene scaffold is a common component in ligands used for MOF synthesis, typically in the form of naphthalenedicarboxylic acids. frontiersin.orgnih.gov These ligands create robust frameworks with tunable pore sizes and high surface areas, suitable for gas storage and catalysis.
Despite the suitability of the naphthalene core, there is no specific research available that details the use of this compound as a primary or modified ligand in the design and synthesis of MOFs. The functionalization of MOF ligands is a precise science where the position of substituent groups like methyl (–CH₃) and hydroxyl (–OH) is critical to the final topology and properties of the framework. Without direct synthesis and characterization, the potential role of this specific isomer remains theoretical.
Development of Hydrogen-Bonded Architectures
Hydrogen bonds are crucial directional interactions in the formation of supramolecular structures. The hydroxyl group (–OH) on a naphthol molecule is a potent hydrogen bond donor, while the aromatic rings can act as weak acceptors. Studies on related molecules, such as 1-naphthol (B170400) and 2-naphthol (B1666908), have explored their hydrogen-bonding capabilities in detail, showing they can form predictable complexes with various molecules. goettingen-research-online.denih.govresearchgate.net For instance, research on 2-naphthol has identified its preference for forming hydrogen bonds with specific sites on partner molecules, such as the oxygen atom in anisole. goettingen-research-online.de
However, specific experimental or computational studies on the hydrogen-bonded architectures formed by this compound are not found in the reviewed literature. The presence and position of the two methyl groups on the naphthalene ring would significantly influence the steric and electronic environment around the hydroxyl group, thereby altering its hydrogen-bonding patterns compared to unsubstituted 2-naphthol.
Molecular Recognition and Self-Assembly Processes
Molecular recognition and self-assembly are processes driven by non-covalent interactions, leading to the spontaneous formation of ordered structures. Naphthalene derivatives, particularly naphthalene diimides, are widely studied in this context for their ability to form well-defined assemblies through π-π stacking and hydrogen bonding. rsc.orgthieme-connect.com
While the this compound molecule possesses the necessary functional groups (a hydroxyl group for hydrogen bonding and an aromatic system for π-stacking) to participate in such processes, dedicated research on its specific molecular recognition or self-assembly behavior is not available.
Pseudorotaxane-type Molecular Machines
Pseudorotaxanes are supramolecular complexes where a linear "guest" molecule is threaded through a macrocyclic "host." These are fundamental components of molecular machines. While naphthalene-based units are sometimes used as bulky "stoppers" at the ends of the guest molecule to prevent it from dethreading, there is no literature that specifically reports the use of this compound in this capacity.
Development of Organic Electronic Materials
The field of organic electronics utilizes carbon-based molecules and polymers for applications in devices like transistors and diodes. Extended π-conjugated systems are essential for these materials to facilitate charge transport. Naphthalene derivatives are a key class of compounds investigated for these purposes. nih.gov
Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Organic Light-Emitting Diodes (OLEDs) and organic solar cells rely on materials that possess specific photophysical and electronic properties. researchgate.netresearchgate.netrsc.org Research in this area often focuses on larger, more complex π-conjugated molecules derived from naphthalene, such as naphthalene diimides, which have shown promise as n-type semiconductors. researchgate.netacs.orgnih.govresearchgate.net These materials are engineered to have specific energy levels (HOMO/LUMO) to ensure efficient charge injection, transport, and recombination or separation.
A review of the current literature finds no studies on the synthesis or characterization of this compound for applications in OLEDs or organic solar cells. The compound's relatively small π-conjugated system likely makes it unsuitable as a primary component in the active layers of these devices without significant chemical modification.
Electron Mobility Studies in Substituted Naphthalenes
The charge transport properties of organic semiconductors are fundamentally linked to their molecular structure and intermolecular packing in the solid state. For naphthalene derivatives, the nature and position of substituents can significantly influence electron and hole mobility. Theoretical and experimental studies on substituted naphthalenes indicate that the introduction of functional groups alters the reorganization energy and the electronic coupling between adjacent molecules, which are key parameters governing charge hopping.
The general principles derived from studies on other naphthalene derivatives suggest that the modification of the naphthalene core, such as with dimethyl groups, aims to reduce the reorganization energy of the molecule and increase the rate of charge carrier transfer to achieve greater drift mobility. dypvp.edu.in The hopping nature of charge transport is a common feature in these materials. dypvp.edu.in
Table 1: Factors Influencing Charge Carrier Mobility in Naphthalene Derivatives
| Parameter | Description | Impact of Substitution |
| Reorganization Energy | The energy required for the geometric relaxation of a molecule upon gaining or losing an electron. | Lower reorganization energy generally leads to higher mobility. Substituent position can influence this. dypvp.edu.in |
| Transfer Integral | A measure of the electronic coupling between adjacent molecules. | Stronger coupling facilitates charge transport. This is highly dependent on molecular packing. |
| Substituent Position | The location of functional groups on the naphthalene ring. | Determines the distribution of electron density and affects both reorganization energy and intermolecular interactions. dypvp.edu.in |
| Intermolecular Packing | The arrangement of molecules in the solid state. | Close π-π stacking is generally favorable for efficient charge transport. |
This table is generated based on data from the text and is for illustrative purposes.
Role as Chiral Ligands and Catalysts
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The binaphthyl scaffold has proven to be a privileged structure in the design of such ligands.
1,1'-Bi-2-naphthol (B31242) (BINOL) is a C2-symmetric chiral molecule that has been extensively used as a ligand in a wide array of asymmetric catalytic reactions. nih.gov The synthesis of BINOL and its derivatives is typically achieved through the oxidative coupling of 2-naphthol or its substituted analogues. encyclopedia.puboup.com This reaction is often mediated by transition metal complexes, with copper and iron being common choices. encyclopedia.pub
Theoretically, this compound can serve as a precursor for the synthesis of a 5,5',7,7'-tetramethyl-substituted BINOL derivative. The oxidative coupling reaction would proceed via the formation of a C-C bond between the 1 and 1' positions of two this compound molecules. The presence of the methyl groups at the 5 and 7 positions would likely influence the steric and electronic properties of the resulting ligand. These modifications can fine-tune the catalytic activity and enantioselectivity of the metal complexes formed with these ligands. The general mechanism for the metal-mediated oxidative coupling of 2-naphthols involves the generation of radical species from the 2-naphthol precursor, followed by dimerization. mdpi.com
The resulting tetramethyl-BINOL derivative could be utilized in various asymmetric transformations, similar to the parent BINOL system. These include, but are not limited to, Diels-Alder reactions, Michael additions, and carbonyl additions and reductions. nih.gov The specific performance of such a ligand would depend on the reaction conditions and the metal center it is coordinated to.
Polymer Chemistry and Advanced Material Synthesis
Naphthalene-containing polymers are of interest for their potential applications in high-performance materials, owing to their thermal stability, rigidity, and unique optoelectronic properties. The incorporation of the naphthalene moiety into a polymer backbone can lead to materials with high glass transition temperatures and desirable mechanical properties. google.com
This compound can be envisioned as a valuable monomer for the synthesis of novel polymers. Its hydroxyl group provides a reactive site for polymerization reactions. For instance, it could be incorporated into polyesters, polycarbonates, or polyethers through reactions with appropriate comonomers. A plausible synthetic route could involve the reaction of this compound with a bridging molecule, such as formaldehyde (B43269) or a dihaloalkane, to form a dimer, which can then be further polymerized. google.com
Another approach to incorporating this compound into a polymer backbone is through ring-opening metathesis polymerization (ROMP). This would first require the functionalization of the naphthol with a polymerizable group, such as a norbornene moiety. Naphthalene-derived polynorbornenes have been synthesized and investigated for applications in chemical sensing, demonstrating the versatility of this approach. acs.org The resulting polymers could exhibit interesting photophysical properties and find use in advanced applications such as organic light-emitting diodes (OLEDs) or sensors. The dimethyl substitution pattern on the naphthalene ring could further be used to tune the solubility and processing characteristics of the resulting polymers.
Environmental Chemistry: Degradation and Transformation Pathways of Naphthol Contaminants
Advanced Oxidation Processes (AOPs) for Naphthol Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are effective in degrading recalcitrant organic pollutants like naphthols into smaller, less harmful molecules. portalabpg.org.br
Common AOPs applicable to naphthol degradation include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light. wikipedia.org For instance, the degradation of 2-naphthol (B1666908) has been extensively studied using AOPs. In one study, the use of sludge-based biochar as a heterogeneous catalyst for persulfate degradation of 2-naphthol resulted in an 88.7% removal of the parent compound. mdpi.com The electro-Fenton (EF) method, another AOP, generates hydroxyl radicals and has shown high efficiency in removing 2-naphthol from aqueous solutions. mdpi.com
The effectiveness of AOPs is often influenced by various factors such as pH, the concentration of the oxidant, and the presence of catalysts. For example, the combination of ultrasound and ozone has been shown to enhance the degradation and mineralization of aryl-azo-naphthol dyes, with the alpha-methyl substituent on the aryl carbon affecting the degradation rate. nih.gov
Table 1: Efficiency of Different AOPs on Naphthol Degradation
| AOP Method | Target Compound | Removal Efficiency | Reference |
| Persulfate/Sludge-based biochar | 2-Naphthol | 88.7% | mdpi.com |
| 3D Electro-Fenton | 2-Naphthol | >98.36% | mdpi.com |
| Homogeneous Electro-Fenton | 2-Naphthol | ~60.09% | mdpi.com |
| Ozone/Ultrasound | Aryl-azo-naphthol dye | Enhanced bleaching and mineralization | nih.gov |
This table presents data for 2-naphthol and related compounds as a proxy for 5,7-Dimethyl-2-naphthol.
Catalytic and Electrochemical Degradation Mechanisms of Naphthols in Aqueous Solutions
Catalytic and electrochemical methods offer promising alternatives for the degradation of naphthol contaminants. These processes can be highly efficient and, in some cases, more selective than other treatment methods.
Catalytic Degradation: Photocatalysis, particularly with titanium dioxide (TiO₂), is a widely researched method for the degradation of organic pollutants. mdpi.com The photocatalytic degradation of 2-naphthol in aqueous suspensions of TiO₂ has been shown to be effective, with the kinetics fitting the Langmuir-Hinshelwood model. researchgate.net The efficiency of this process can be influenced by the type of TiO₂, catalyst concentration, substrate concentration, and pH. researchgate.net The presence of certain metal ions can also affect the degradation rate; for example, Ag+ has been found to enhance the degradation of 2-naphthol. researchgate.net
Electrochemical Degradation: Electrochemical degradation involves the oxidation of organic compounds at an anode. The electro-Fenton process, as mentioned earlier, is a type of electrochemical AOP. A three-dimensional electro-Fenton (3D-EF) system using a nano zero-valent iron-supported biochar particle electrode and a Cu-supported stainless steel electrode has demonstrated a removal rate of over 98.36% for 2-naphthol. mdpi.comresearchgate.net This is significantly higher than the approximate 60.09% removal rate observed with a homogeneous electro-Fenton system. mdpi.comresearchgate.net
Electrochemical methods can also lead to the dearomatization of naphthols, as demonstrated by the metal-free electrochemical oxidative C–O homocoupling of 2-naphthols. rsc.org This process can be followed by alkoxylation under mild conditions, offering an environmentally friendly approach. rsc.org
Identification of Degradation Products and Pathways
For 2-naphthol, degradation via the 3D-EF system has been found to produce several intermediates. Based on UPLC-MS-Q-O tests, the main degradation products identified include naphthalene (B1677914), benzoic acid, β-naphthoquinone, 1,2-naphthalenedione, and phenol. mdpi.com The formation of these products suggests a degradation pathway involving desaturation, carbonylation, hydration, reduction, acetylation, deacylation, and substitution reactions. mdpi.com
In the photocatalytic degradation of naphthalene, a related compound, two primary degradation pathways have been proposed. idk.org.rs The main reactive species responsible for the degradation are photogenerated holes (h+), superoxide (B77818) radicals, and hydroxyl radicals. idk.org.rs Further degradation of intermediates typically leads to complete mineralization, with the final products being CO₂ and H₂O. idk.org.rs
Table 2: Identified Degradation Products of 2-Naphthol
| Degradation Method | Parent Compound | Identified Degradation Products | Reference |
| 3D Electro-Fenton | 2-Naphthol | Naphthalene, Benzoic acid, β-Naphthoquinone, 1,2-Naphthalenedione, Phenol, Aromatic hydrocarbons | mdpi.com |
This table presents data for 2-naphthol as a proxy for this compound.
Conclusion and Future Research Directions
Summary of Key Research Findings on 5,7-Dimethyl-2-naphthol and Analogs
Direct research exclusively focused on this compound is limited in publicly available literature. However, significant research on its structural analogs—including other substituted naphthols and dimethylnaphthalenes—provides a basis for understanding its potential chemistry and applications. The naphthalene (B1677914) core, functionalized with hydroxyl and methyl groups, is a common motif in synthetic chemistry, materials science, and medicinal chemistry.
Research on closely related isomers, such as 2,6-Dimethylnaphthalene (2,6-DMN), highlights the industrial importance of this compound class. 2,6-DMN is a key precursor for polyethylene (B3416737) naphthalate (PEN), a high-performance polymer with superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET). nacatsoc.org The synthesis of specific DMN isomers like 2,6-DMN is challenging due to the difficulty in controlling the position of the methyl groups, often resulting in a mixture of isomers that require complex separation processes. nacatsoc.org
Studies on functionalized naphthols, particularly those involving multicomponent reactions, are prevalent. For instance, the one-pot synthesis of 1-amidoalkyl-2-naphthols from 2-naphthol (B1666908), aldehydes, and amides is a well-established method for creating a library of compounds with potential biological activity. mdpi.cominorgchemres.org These reactions are increasingly being optimized under green chemistry principles, utilizing solvent-free conditions or eco-friendly catalysts. inorgchemres.org Similarly, the Betti reaction, which synthesizes aminobenzylnaphthols from 2-naphthol, aldehydes, and amines, is another efficient one-pot method for generating structurally diverse molecules. semanticscholar.org These aminobenzylnaphthols have been investigated for their anticancer properties, with studies combining chemical synthesis, in vitro cytotoxicity assays, and in silico molecular docking to identify promising therapeutic candidates. semanticscholar.orgnih.gov
Furthermore, research into other functionalized naphthols demonstrates their versatility. A study on the one-pot synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene (B41206) via the Bucherer reaction shows a method for selective amination of the naphthol core. researchgate.netasianpubs.org Naphthalene derivatives bearing electron-donating and electron-accepting groups are also of interest as "push-pull" dyes, which have applications in labeling protein aggregates associated with neurodegenerative diseases. nih.gov
The table below summarizes key findings on representative analogs of this compound.
| Compound/Analog Class | Key Research Finding | Significance/Application Area | Reference |
|---|---|---|---|
| 2,6-Dimethylnaphthalene | Serves as a critical precursor for 2,6-naphthalene dicarboxylic acid (2,6-NDCA), the monomer for polyethylene naphthalate (PEN) polymer. | High-performance polymers, materials science. | nacatsoc.org |
| 1-Amidoalkyl-2-naphthols | Synthesized efficiently via one-pot, multicomponent Mannich-type reactions, often using green catalysts. These compounds can be converted into biologically active aminoalkyl naphthols. | Medicinal chemistry, building blocks for bioactive molecules (antitumor, antibiotic). | mdpi.com |
| Aminobenzylnaphthols (Betti Bases) | Synthesized via the Betti reaction; novel derivatives have been investigated for anticancer activity against pancreatic and colorectal cancer cell lines. | Drug discovery, oncology. | semanticscholar.orgnih.gov |
| 7-N,N-dimethylamino-2-naphthol | Can be selectively synthesized from 2,7-dihydroxynaphthalene in a one-pot amination reaction. Useful as an intermediate for pharmaceuticals. | Pharmaceutical synthesis. | researchgate.netasianpubs.org |
| Substituted 1-Naphthols | Derivatives have been synthesized and evaluated as antioxidants and inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. | Enzyme inhibition, neurodegenerative disease research. | nih.gov |
Emerging Trends and Challenges in Naphthol Chemistry
The field of naphthol chemistry is dynamic, driven by the demand for novel materials, pharmaceuticals, and more sustainable chemical processes. Several key trends and associated challenges are shaping the direction of current research.
Emerging Trends:
Green Synthetic Methodologies: A major trend is the shift towards environmentally benign synthesis. This includes the widespread adoption of multicomponent reactions (MCRs), which improve atom economy and reduce waste by combining several steps into a single operation. mdpi.comsemanticscholar.org There is also a focus on using heterogeneous catalysts, nanocatalysts, and green solvents like water or conducting reactions under solvent-free conditions to minimize environmental impact. mdpi.cominorgchemres.org
Catalyst Innovation: The development of novel catalysts is central to modern naphthol chemistry. Research is moving beyond traditional acid or base catalysts to more sophisticated systems, including metal-organic frameworks (MOFs), ionic liquids, and functionalized nanoparticles that offer higher selectivity, efficiency, and reusability. mdpi.com
Applications in Medicinal Chemistry: Naphthol scaffolds are increasingly recognized for their therapeutic potential. Their rigid, planar structure makes them ideal for interacting with biological targets like enzymes and DNA. acs.org Current research is focused on synthesizing libraries of naphthol derivatives for screening against a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov
Advanced Materials and Sensors: The unique photophysical properties of the naphthalene ring system are being exploited in materials science. Naphthol derivatives are used to create high-performance organic pigments, dyes for textiles, and functional molecules for chemical sensors and organic electronics. nih.govopenpr.com The focus is on fine-tuning their electronic and optical properties through strategic functionalization. nih.gov
Challenges:
Regioselectivity and Isomer Control: A persistent challenge in naphthalene chemistry is controlling the position of substituents on the ring system. The synthesis of a single, desired isomer, such as a specific dimethyl-2-naphthol, can be difficult, often leading to mixtures that are costly and energy-intensive to separate. nacatsoc.org
Environmental Persistence and Toxicity: As a class of polycyclic aromatic hydrocarbons (PAHs), some naphthols and their byproducts can be persistent environmental pollutants found in industrial wastewater. mdpi.com Developing efficient methods for their degradation, such as advanced oxidation processes, is a critical challenge for environmental chemistry. mdpi.com
Scalability and Cost-Effectiveness: While many novel synthetic methods are effective at the laboratory scale, scaling them up for industrial production can be economically unviable. The cost of advanced catalysts, starting materials, and purification processes remains a significant barrier to the commercialization of new naphthol-based products.
Predictive Chemical Design: While computational tools are increasingly used to predict the properties of new molecules, accurately forecasting the biological activity, toxicity, and material properties of complex naphthol derivatives remains challenging. nih.govnih.gov Improving the accuracy of in silico models is necessary to accelerate the discovery and design of new functional compounds. nih.gov
Potential Avenues for Future Academic Inquiry and Interdisciplinary Research
Building on current trends and addressing existing challenges, the future of research on this compound and the broader class of naphthols is rich with opportunities for academic and interdisciplinary exploration.
Future Academic Inquiry:
Fundamental Synthesis and Characterization: Given the apparent lack of specific research, a foundational avenue of inquiry is the development of a regioselective, high-yield synthesis for this compound. Subsequent comprehensive characterization of its physical, chemical, and spectroscopic properties would provide essential data for the scientific community.
Exploration of Reaction Mechanisms: Detailed mechanistic studies of multicomponent reactions involving naphthols could lead to improved control over product outcomes and the development of more efficient catalytic systems. Investigating the role of non-covalent interactions, such as hydrogen bonding and π–π stacking, in directing these reactions is a promising area. rsc.org
Development of Novel Naphthol-Based Polymers: While 2,6-DMN is known for its role in PEN, this compound and other isomers could serve as monomers for new classes of polymers. Research could focus on synthesizing polyesters, polyethers, or polycarbonates with unique thermal, optical, or mechanical properties derived from the specific substitution pattern of the naphthol monomer.
Interdisciplinary Research Avenues:
Computational Chemistry and Materials Science: A collaboration between synthetic chemists and computational scientists could accelerate the discovery of new functional materials. In silico screening could predict the electronic, optical, and charge-transport properties of various substituted naphthols, identifying promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells.
Medicinal Chemistry and Chemical Biology: Interdisciplinary efforts can be directed towards designing and synthesizing novel naphthol-based therapeutic agents. By combining organic synthesis with in vitro biological screening and structural biology, researchers can develop potent and selective inhibitors for specific enzymes or protein-protein interactions implicated in disease. nih.govacs.org The 5,7-dimethyl substitution pattern offers a unique scaffold that has yet to be explored for biological activity.
Environmental Science and Green Chemistry: Research at the intersection of environmental and chemical sciences is needed to address the lifecycle of naphthol compounds. This includes designing biodegradable naphthol-based products (e.g., dyes or agrochemicals), developing advanced analytical techniques for detecting these compounds in the environment, and creating highly efficient catalytic systems for their remediation from industrial effluent. mdpi.com
Biochemistry and Forensic Science: Naphthol derivatives, such as α-naphthyl phosphate, are already used as reagents in biochemical assays and forensic tests, like the detection of acid phosphatase. mdpi.com Future research could explore novel naphthol-based probes with enhanced sensitivity or specificity for detecting various biomolecules, enzymes, or other chemical markers. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5,7-Dimethyl-2-naphthol, and how can reaction efficiency be optimized?
- Methodology :
- Friedel-Crafts Alkylation : Start with 2-naphthol and methylating agents (e.g., methyl chloride or dimethyl sulfate) in the presence of Lewis acid catalysts (e.g., AlCl₃). Monitor regioselectivity using steric and electronic directing effects of existing substituents .
- Optimization : Adjust catalyst loading (10–20 mol%), solvent polarity (e.g., dichloromethane vs. toluene), and temperature (0–25°C). Use HPLC or GC to track intermediates and byproducts .
- Key Parameters :
| Parameter | Optimal Range | Analytical Tool |
|---|---|---|
| Catalyst | 15 mol% AlCl₃ | TLC/HPLC |
| Temperature | 10–15°C | Thermocouple |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are critical?
- Techniques :
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and methyl C-H stretches (2850–2960 cm⁻¹). Compare with 2,7-Dimethylnaphthalene data .
- Mass Spectrometry : Look for molecular ion peak at m/z 172 (C₁₂H₁₂O) and fragmentation patterns indicative of methyl loss .
- NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) using 2D-COSY for coupling .
Q. How do the methyl groups at positions 5 and 7 influence the reactivity of 2-naphthol derivatives in electrophilic substitution?
- Steric Effects : Methyl groups hinder electrophilic attack at adjacent positions, directing substitution to less hindered sites (e.g., position 1 or 4).
- Electronic Effects : Methyl is weakly electron-donating, activating the ring for electrophilic substitution. Use Hammett constants (σₚ = -0.17) to predict regioselectivity .
Q. What protocols are established for evaluating the acute toxicity of this compound?
- In Vivo Testing : Follow OECD Guideline 423 for acute oral toxicity in rodents. Administer doses (5–2000 mg/kg) and monitor mortality, neurobehavioral effects, and histopathology .
- In Vitro Alternatives : Use HepG2 cell lines for cytotoxicity assays (IC₅₀ determination via MTT) .
Advanced Research Questions
Q. How should researchers address contradictions in reported reaction yields or spectral data for this compound?
- Data Validation :
- Cross-validate using multiple techniques (e.g., GC-MS vs. NMR for purity checks) .
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
Q. What computational approaches predict the regioselectivity of this compound in complex reactions?
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for competing pathways (e.g., nitration at position 1 vs. 4). Validate with experimental kinetic data .
- Software Tools :
| Tool | Application |
|---|---|
| ChemDraw | Structure visualization |
| Avogadro | Geometry optimization |
Q. How can researchers design experiments to resolve discrepancies in photophysical behavior predictions vs. experimental outcomes?
- Hypothesis Testing :
- Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax = 280–320 nm). Adjust solvent parameters (e.g., polarizable continuum models) .
- Use fluorescence quenching studies to probe excited-state interactions .
Q. What methodologies investigate the environmental degradation pathways of this compound?
- Photodegradation : Exclude UV light (λ > 290 nm) in photoreactors. Monitor degradation via LC-MS and identify intermediates (e.g., quinone derivatives) .
- Biodegradation : Use soil microcosms with Pseudomonas spp. and track metabolite formation via isotopic labeling .
Data Contradiction Analysis
Q. How can empirical contradictions in toxicity or stability studies be systematically analyzed?
- Framework :
Identify Variables : Compare test conditions (e.g., pH, temperature) across studies .
Statistical Analysis : Apply ANOVA to assess significance of differences in LD₅₀ values .
Meta-Analysis : Aggregate data from PubChem, EPA DSSTox, and CAS Common Chemistry to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
